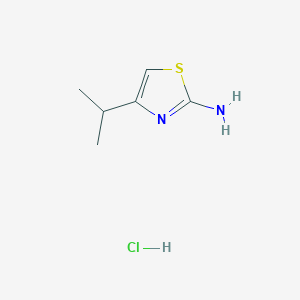

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry conventions, with the official designation being this compound. This nomenclature reflects the structural organization where the thiazole ring serves as the parent heterocycle, numbered according to established conventions with sulfur occupying position 1 and nitrogen at position 3. The propan-2-yl substituent, commonly referred to as isopropyl, is attached to carbon-4 of the thiazole ring, while the amino group is positioned at carbon-2. Alternative nomenclature systems recognize this compound as 2-amino-4-isopropylthiazole hydrochloride or 4-isopropylthiazol-2-amine hydrochloride, reflecting different approaches to naming priority.

The molecular formula analysis reveals distinct characteristics between the free base and hydrochloride salt forms. The free base form of 4-(propan-2-yl)-1,3-thiazol-2-amine carries the molecular formula C₆H₁₀N₂S with a molecular weight of 142.22 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₆H₁₁ClN₂S with a corresponding molecular weight of 178.68 grams per mole. This transformation involves protonation of the amino group and association with a chloride anion, resulting in enhanced water solubility while maintaining the core structural framework. The Chemical Abstracts Service registry number for the hydrochloride salt is 1351647-94-3, while the free base is assigned CAS number 79932-20-0.

Structural formula analysis indicates that the compound maintains planarity within the thiazole ring system due to aromatic stabilization, with the isopropyl group extending outward from the ring plane. The amino group at position 2 participates in resonance with the thiazole π-system, contributing to the overall electronic distribution and chemical reactivity of the molecule. This electronic configuration influences both the physical properties and chemical behavior of the compound, particularly regarding hydrogen bonding capabilities and protonation equilibria.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound provides essential information about the solid-state structure and molecular packing arrangements. The compound crystallizes in a form that maximizes intermolecular interactions, particularly hydrogen bonding between the protonated amino group and chloride anions. Three-dimensional conformational studies reveal that the thiazole ring maintains a planar geometry consistent with aromatic systems, while the isopropyl substituent adopts conformations that minimize steric hindrance.

Computational studies using various basis sets, including 6-31G(d,p) and 6-311++G(d,p), have been employed to optimize the molecular geometry and determine structural parameters. These calculations provide bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The carbon-sulfur bond length in the thiazole ring typically measures approximately 1.72 Angstroms, while the carbon-nitrogen bonds exhibit lengths consistent with aromatic systems at approximately 1.35 Angstroms. The isopropyl group demonstrates conformational flexibility around the carbon-carbon bond connecting it to the thiazole ring.

Molecular dynamics simulations and conformational analysis indicate that the compound can adopt multiple conformations due to rotation around the bond connecting the isopropyl group to the thiazole ring. Energy calculations suggest that staggered conformations are energetically preferred over eclipsed arrangements. The amino group exhibits partial double-bond character due to resonance with the thiazole π-system, restricting rotation and maintaining planarity with the heterocyclic ring.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that allow identification of distinct structural features. The thiazole ring proton, located at position 5, typically appears as a singlet around 6.8-7.2 parts per million due to deshielding by the adjacent sulfur and nitrogen atoms. The isopropyl methine proton exhibits a septet pattern around 2.8-3.2 parts per million due to coupling with six equivalent methyl protons.

The isopropyl methyl groups generate a characteristic doublet pattern around 1.2-1.4 parts per million with coupling constants typically ranging from 6-7 Hertz. The amino group protons appear as a broad signal around 5.5-6.5 parts per million in deuterated dimethyl sulfoxide, with the exact chemical shift depending on hydrogen bonding and exchange conditions. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the thiazole carbons appearing in the aromatic region between 120-170 parts per million.

Infrared spectroscopy provides characteristic absorption patterns that identify functional groups and structural features. Primary amines exhibit two distinct nitrogen-hydrogen stretching vibrations between 3200-3500 reciprocal centimeters, representing symmetric and antisymmetric stretching modes. The thiazole ring displays characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 reciprocal centimeters region. Carbon-hydrogen stretching vibrations from the isopropyl group appear around 2800-3000 reciprocal centimeters, while the thiazole ring carbon-hydrogen stretch occurs around 3000-3100 reciprocal centimeters.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the thiazole chromophore. The compound typically exhibits absorption maxima around 240-260 nanometers corresponding to π→π* transitions within the heterocyclic system. Additional absorption features may appear around 280-300 nanometers due to n→π* transitions involving the nitrogen lone pairs. The exact positions and intensities of these transitions depend on solvent effects and pH conditions, particularly for the protonated hydrochloride form.

Comparative Analysis with Related Thiazole Derivatives

Comparative structural analysis with related thiazole derivatives reveals important structure-activity relationships and highlights the unique features of this compound. Comparison with 4,5-dimethylthiazol-2-amine hydrochloride demonstrates the influence of substituent patterns on molecular properties. While both compounds share the 2-amino thiazole core structure, the substitution pattern differs significantly, with the dimethyl derivative carrying methyl groups at both positions 4 and 5, compared to the single isopropyl group at position 4 in the target compound.

Analysis of molecular weight and formula differences reveals that 4,5-dimethylthiazol-2-amine hydrochloride has a molecular formula of C₅H₉ClN₂S with a molecular weight of 164.66 grams per mole, compared to C₆H₁₁ClN₂S and 178.68 grams per mole for the isopropyl derivative. This comparison illustrates how alkyl substitution patterns affect molecular size and potentially influence biological activity and physicochemical properties.

Structural comparison with 2-amino-4-methylthiazole provides insights into the effects of alkyl chain length and branching. The methyl-substituted derivative represents a simpler structural analog, while the isopropyl substitution introduces both increased steric bulk and additional conformational flexibility. Spectroscopic studies of the methylthiazole derivative show similar nuclear magnetic resonance patterns but with simplified splitting patterns due to the absence of the branched alkyl chain.

Comparative analysis extends to other isopropyl-containing thiazole derivatives, such as various positional isomers and different functional group arrangements. These comparisons reveal that the specific positioning of the isopropyl group at the 4-position, combined with the amino group at position 2, creates a unique electronic and steric environment that distinguishes this compound from other thiazole derivatives. The hydrochloride salt form provides additional stability and solubility advantages compared to free base forms, making it particularly suitable for pharmaceutical applications and analytical studies.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl | C₆H₁₁ClN₂S | 178.68 | 1351647-94-3 | Isopropyl at position 4, amino at position 2 |

| 4,5-Dimethylthiazol-2-amine HCl | C₅H₉ClN₂S | 164.66 | 71574-33-9 | Methyl groups at positions 4 and 5 |

| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 1603-91-4 | Single methyl at position 4 |

| 4-(Propan-2-yl)-1,3-thiazol-2-amine (free base) | C₆H₁₀N₂S | 142.22 | 79932-20-0 | Free base form without HCl |

Propriétés

IUPAC Name |

4-propan-2-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.ClH/c1-4(2)5-3-9-6(7)8-5;/h3-4H,1-2H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCKYWQLPAPDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351647-94-3 | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole ring structure, which is known for its diverse biological properties, including antiviral, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₁₃ClN₂S, with a molecular weight of approximately 178.68 g/mol. The presence of an isopropyl group attached to the thiazole nitrogen enhances its solubility and reactivity, making it a valuable candidate for drug development.

Antiviral Activity

Research indicates that thiazole derivatives exhibit significant antiviral properties. Specifically, compounds similar to this compound have shown activity against human immunodeficiency virus (HIV) and other viral pathogens. The mechanism of action may involve interaction with viral enzymes or receptors that are critical for viral replication .

Antibacterial and Antifungal Properties

Thiazoles are frequently investigated for their antibacterial and antifungal activities. Studies have reported that this compound may inhibit the growth of various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Antitumor Activity

The anticancer potential of thiazole derivatives has been widely studied. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against different cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can enhance anticancer efficacy .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of various thiazole derivatives against HIV. The results indicated that compounds similar to this compound inhibited viral replication in vitro by targeting reverse transcriptase enzymes .

Case Study 2: Anticancer Properties

In another study focusing on the anticancer effects of thiazole derivatives, researchers synthesized several analogs and tested their cytotoxicity against human cancer cell lines. The findings revealed that specific modifications on the thiazole ring significantly improved their potency against cancer cells compared to standard chemotherapeutic agents .

The biological activity of this compound may be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Receptor Interaction : It could interact with specific receptors that modulate cellular responses related to inflammation or apoptosis.

- Structural Similarity : Its structural resemblance to known bioactive compounds allows it to mimic their action in biological systems .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral and Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, exhibit promising antiviral properties. Thiazoles have been studied for their activity against HIV, suggesting that this compound may also have similar effects. Furthermore, thiazole derivatives are frequently investigated for antibacterial and antifungal activities, making them valuable in the development of new antibiotics.

Anticonvulsant Properties

Thiazole compounds have shown potential in anticonvulsant applications. Various studies have synthesized thiazole-integrated compounds that demonstrated significant anticonvulsant activity in animal models . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance efficacy against seizures, positioning this compound as a candidate for further investigation in this area .

Cancer Research

The compound has been evaluated for its antiproliferative effects against human cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells . This mechanism suggests that this compound could be a potential lead compound in cancer therapy.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals. The compound's reactivity is enhanced by the presence of functional groups within its structure.

Mechanistic Studies

Understanding the mechanisms through which this compound interacts with biological systems is crucial for its application development. Studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. Its structural similarity to known inhibitors allows researchers to hypothesize its role in modulating biological targets relevant to viral infections or bacterial growth.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Isopropylthiazole | Thiazole derivative | Distinct pharmacological properties |

| 2-Amino-thiazole | Thiazole derivative | Known for antimicrobial activity |

| 5-Methylthiazole | Thiazole derivative | Involved in metabolic processes |

The unique isopropyl substitution on the thiazole nitrogen distinguishes this compound from other thiazoles, potentially influencing its biological activity and synthesis pathways.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of thiazole derivatives found that certain modifications led to enhanced activity against HIV strains. The findings suggest that similar modifications could be applied to this compound to improve its efficacy.

Case Study 2: Anticonvulsant Screening

In a series of experiments assessing anticonvulsant properties, analogues of thiazoles were synthesized and tested. The results indicated that specific substitutions on the thiazole ring significantly improved anticonvulsant activity compared to standard medications like ethosuximide .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key differences between 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride and selected analogs:

*Calculated based on molecular formula (C₆H₁₁N₂S·HCl).

Key Observations

SSR125543A : This analog demonstrates how bulky aromatic substituents (e.g., 2-chloro-4-methoxy-5-methylphenyl) enhance specificity as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. Its higher molecular weight and lipophilic groups likely improve blood-brain barrier penetration, critical for neuropsychiatric applications .

N-[(4-Methyl-thiazolyl)methyl]propan-2-amine diHCl: The dihydrochloride salt form may enhance solubility compared to the mono-hydrochloride form of the target compound, though steric effects from the methyl and isopropyl groups could alter receptor binding .

Physicochemical and Pharmacokinetic Considerations

- Polarity : The isopropyl group in the target compound balances lipophilicity and steric bulk, whereas analogs like SSR125543A prioritize lipophilicity for CNS targeting .

- Salt Forms : Hydrochloride salts improve crystallinity and solubility; dihydrochloride derivatives (e.g., ) may offer enhanced stability in formulation.

- Synthetic Accessibility : The target compound’s simpler structure allows for straightforward synthesis via amination, while SSR125543A’s complex substitutions require multi-step protocols .

Research Implications and Challenges

- Biological Screening : Despite discontinuation, 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl serves as a scaffold for developing CRF1 antagonists or anti-inflammatory agents, leveraging thiazole’s inherent bioactivity .

- Limitations : Discontinuation may reflect challenges in scalability, stability, or efficacy in early studies. Analogs like SSR125543A highlight the need for strategic substituent modifications to achieve target specificity .

- Future Directions : Computational modeling (e.g., using Multiwfn for wavefunction analysis ) could optimize electronic properties and predict binding affinities of new derivatives.

Q & A

Q. What are the recommended synthetic pathways for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, and how can side reactions be minimized?

The synthesis of thiazole derivatives typically involves multi-step reactions, starting with the condensation of thiourea with α-haloketones or α,β-unsaturated carbonyl compounds under controlled conditions. For example, analogous compounds like 2-(1,3-thiazol-2-yl)butan-2-amine hydrochloride (CAS: 1334147-82-8) are synthesized via cyclization reactions using thiourea and ketones in ethanol or DMF, with acetic acid as a catalyst . To minimize side reactions (e.g., over-alkylation or oxidation), strict temperature control (reflux at 80–100°C) and inert atmospheres (N₂ or Ar) are advised. Solvent choice is critical: polar aprotic solvents like DMF enhance reactivity, while dichloromethane may reduce byproduct formation .

Q. What analytical techniques are essential for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring structure and substituent positions. For example, in 2-(1,3-thiazol-2-yl)butan-2-amine hydrochloride, the thiazole proton resonates at δ 7.2–7.5 ppm .

- IR spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) validate the thiazole core .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and purity.

- Elemental analysis : Matches experimental and theoretical C, H, N, S, and Cl values to confirm stoichiometry .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, which is critical for biological assays. Stability studies should assess hygroscopicity (via dynamic vapor sorption) and thermal degradation (TGA/DSC). For example, analogs like (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride show improved stability in acidic buffers (pH 4–6) compared to free bases .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. For instance, ICReDD’s reaction path search methods optimize conditions for thiazole derivatives by simulating activation energies and solvent effects . Molecular docking can also predict interactions with biological targets, such as enzymes or receptors, to guide SAR studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound purity. Standardized methods include:

- Dose-response validation : Use ≥3 independent replicates with positive controls (e.g., cisplatin for anticancer assays) .

- Purity verification : HPLC (≥98% purity) and LC-MS to exclude impurities from synthesis .

- Solvent controls : Ensure DMSO or other solvents do not exceed 0.1% (v/v) to avoid cytotoxicity artifacts .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Prodrug design : Introduce ester or amide groups to enhance membrane permeability, as seen in 3-(thiazol-2-yl)propanoic acid derivatives .

- Nanocarrier systems : Liposomal encapsulation or PEGylation improves plasma half-life. For example, thiazole-based compounds loaded into PLGA nanoparticles showed 2–3× higher bioavailability in murine models .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Kinase profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify targets.

- CRISPR/Cas9 knockouts : Validate target specificity by comparing wild-type and gene-edited cell lines.

- Metabolomics : LC-MS-based profiling tracks metabolic pathway perturbations (e.g., ATP depletion in cancer cells) .

Methodological Guidelines

Q. Table 1. Key Physicochemical Data for Analogous Thiazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.